Cas no 76519-90-9 (Benzonitrile, 2-(bromomethyl)-5-methoxy-)

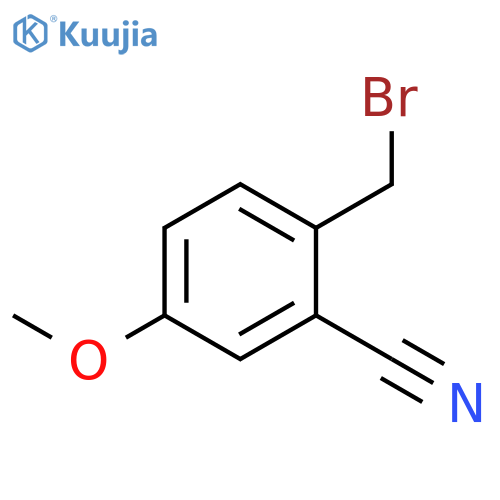

76519-90-9 structure

商品名:Benzonitrile, 2-(bromomethyl)-5-methoxy-

Benzonitrile, 2-(bromomethyl)-5-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 2-(bromomethyl)-5-methoxy-

- 2-bromomethyl-5-methoxybenzonitrile

- 2-Bromomethyl-5-methoxy-benzonitrile

- 76519-90-9

- EN300-7867324

- 2-(Bromomethyl)-5-methoxybenzonitrile

- WYJLXNZAQVSWQC-UHFFFAOYSA-N

- SCHEMBL2085379

- DB-103763

-

- インチ: InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5H2,1H3

- InChIKey: WYJLXNZAQVSWQC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 224.97893Da

- どういたいしつりょう: 224.97893Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 33Ų

Benzonitrile, 2-(bromomethyl)-5-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015001220-5g |

2-Cyano-4-methoxybenzyl bromide |

76519-90-9 | 97% | 5g |

$1630.00 | 2023-09-01 | |

| Enamine | EN300-7867324-0.25g |

2-(bromomethyl)-5-methoxybenzonitrile |

76519-90-9 | 95% | 0.25g |

$530.0 | 2024-05-22 | |

| Enamine | EN300-7867324-5.0g |

2-(bromomethyl)-5-methoxybenzonitrile |

76519-90-9 | 95% | 5.0g |

$3105.0 | 2024-05-22 | |

| Alichem | A015001220-1g |

2-Cyano-4-methoxybenzyl bromide |

76519-90-9 | 97% | 1g |

$899.00 | 2023-09-01 | |

| Ambeed | A832058-1g |

2-(Bromomethyl)-5-methoxybenzonitrile |

76519-90-9 | 97% | 1g |

$870.0 | 2024-04-17 | |

| Enamine | EN300-7867324-2.5g |

2-(bromomethyl)-5-methoxybenzonitrile |

76519-90-9 | 95% | 2.5g |

$2100.0 | 2024-05-22 | |

| Enamine | EN300-7867324-1.0g |

2-(bromomethyl)-5-methoxybenzonitrile |

76519-90-9 | 95% | 1.0g |

$1070.0 | 2024-05-22 | |

| Enamine | EN300-7867324-10.0g |

2-(bromomethyl)-5-methoxybenzonitrile |

76519-90-9 | 95% | 10.0g |

$4606.0 | 2024-05-22 | |

| Enamine | EN300-7867324-0.5g |

2-(bromomethyl)-5-methoxybenzonitrile |

76519-90-9 | 95% | 0.5g |

$835.0 | 2024-05-22 | |

| Enamine | EN300-7867324-0.1g |

2-(bromomethyl)-5-methoxybenzonitrile |

76519-90-9 | 95% | 0.1g |

$372.0 | 2024-05-22 |

Benzonitrile, 2-(bromomethyl)-5-methoxy- 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

76519-90-9 (Benzonitrile, 2-(bromomethyl)-5-methoxy-) 関連製品

- 157047-98-8(Benzomalvin C)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76519-90-9)Benzonitrile, 2-(bromomethyl)-5-methoxy-

清らかである:99%

はかる:1g

価格 ($):783.0